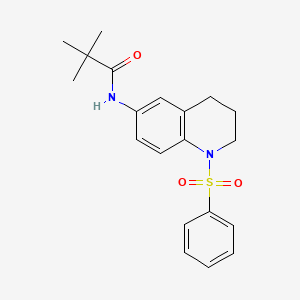

N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a complex organic compound. It contains a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a pivalamide group . Pivalamide itself is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 .

Molecular Structure Analysis

The molecular structure of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” can be analyzed using quantum chemical methods with hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets . These methods can provide detailed information about the geometric parameters and vibrational frequencies of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” are not available, related compounds have been studied. For instance, cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” can be analyzed using spectroscopic techniques and quantum chemical studies . These methods can provide information about the vibrational frequencies, total dipole moment, static total and anisotropy of polarizability, and static first hyperpolarizability values .科学研究应用

Antibacterial Applications

This compound, due to its sulfonamide group, is part of a class known for their antibacterial properties. The sulfonamide-based analogs have been reported to exhibit strong antimicrobial actions, which can be crucial in the development of new antibiotics to combat resistant bacterial strains .

Anticancer Research

The indole moiety, which is structurally related to this compound, has shown potential in anticancer research. Derivatives of indole have been synthesized that possess anticancer properties, suggesting that this compound could be a candidate for the development of novel anticancer agents .

Antidiabetic Activity

Compounds with an indole-sulfonamide structure have been associated with antidiabetic properties. This suggests that “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” could be explored for its potential use in managing diabetes through further pharmacological studies .

Anticonvulsant Properties

The sulfonamide group in heterocyclic compounds has been linked to anticonvulsant activity. This compound could be investigated for its efficacy in seizure control and its potential role in the treatment of epilepsy .

Antifungal and Antimalarial Effects

Sulfonamide derivatives have also been noted for their antifungal and antimalarial effects. Research into this compound could lead to the development of new treatments for fungal infections and malaria .

Antidepressant and Antioxidant Capabilities

The indole core structure is associated with antidepressant and antioxidant capabilities. This compound could be valuable in the synthesis of drugs aimed at treating depression or preventing oxidative stress-related diseases .

Anti-inflammatory and Antitubercular Activities

Indole derivatives have been reported to exhibit anti-inflammatory and antitubercular activities. This compound’s structural similarity to indole suggests it may also possess these therapeutic properties .

Antiviral Potential

Lastly, the indole-sulfonamide framework has been associated with antiviral properties. This compound could be a key player in the development of new antiviral drugs, especially in the face of emerging viral diseases .

未来方向

The future directions for research on “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” could involve further exploration of its potential biological activities. For instance, related compounds have been found to inhibit the NLRP3 inflammasome, suggesting potential applications in the treatment of neuroinflammatory diseases . Further studies could also explore the synthesis of more potent and diversified NLRP3 antagonists .

作用机制

Target of Action

Similar compounds have been reported to inhibit the nlrp3 inflammasome , a protein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the production of proinflammatory cytokines, contributing to the inflammatory response in various diseases .

Mode of Action

Based on its structural similarity to other nlrp3 inflammasome inhibitors , it can be hypothesized that it might interact with the NLRP3 inflammasome, inhibiting its activation and subsequent production of proinflammatory cytokines.

Biochemical Pathways

Given its potential role as an nlrp3 inflammasome inhibitor , it may impact the inflammatory response pathways. Inhibition of the NLRP3 inflammasome can prevent the production of proinflammatory cytokines, thereby modulating the inflammatory response.

Result of Action

If it acts as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory cytokines, thereby modulating the inflammatory response in various diseases.

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHONPJURDXLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)

![N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2917190.png)

![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2917200.png)